molecular formula C21H23ClN2O2 B7699662 N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide

Cat. No. B7699662
M. Wt: 370.9 g/mol
InChI Key: FDLKRORLWSTDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as CPCA, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the treatment of addiction and pain management.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor, which is involved in pain perception and addiction. This compound has been found to have a lower binding affinity to the mu-opioid receptor than traditional opioids, which may account for its reduced side effects and lower risk of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been found to reduce the rewarding effects of opioids and prevent the development of tolerance and dependence. This compound has been shown to have a lower risk of respiratory depression than traditional opioids, which is a common side effect of opioid use.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is its lower risk of addiction and respiratory depression compared to traditional opioids. This makes it a promising candidate for the treatment of pain and addiction. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide. One potential application is in the treatment of chronic pain, particularly in patients who are at risk of developing opioid dependence. This compound may also be useful in the treatment of other addictive disorders, such as alcohol and nicotine addiction. Further research is needed to establish the safety and efficacy of this compound in humans, as well as to optimize its synthesis and formulation for clinical use.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide involves the reaction of N-benzylpiperidine with 2-chlorobenzoyl chloride in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The final product is obtained by the reaction of the intermediate with ammonium carbonate. The purity and yield of the final product can be improved by recrystallization.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain. It has also been shown to have anti-addictive effects, particularly in the context of opioid addiction. This compound has been found to reduce the rewarding effects of opioids and prevent the development of tolerance and dependence.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c22-19-9-5-4-8-18(19)15-23-21(26)17-10-12-24(13-11-17)20(25)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLKRORLWSTDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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